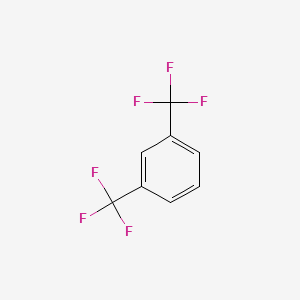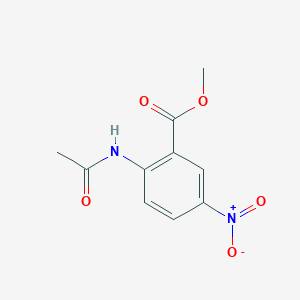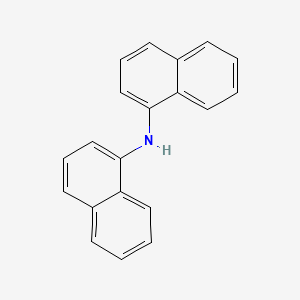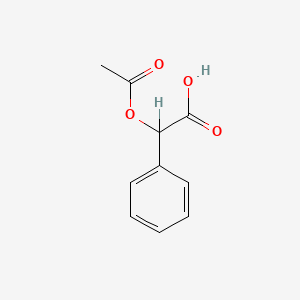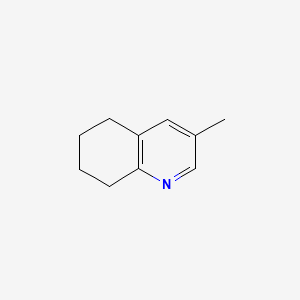
3-甲基-5,6,7,8-四氢喹啉
概述
描述
3-Methyl-5,6,7,8-tetrahydroquinoline (3-MTHQ) is a heterocyclic aromatic compound belonging to the family of quinolines. It is a naturally occurring compound with a wide range of applications in the fields of scientific research, medicine, and industry. 3-MTHQ is a versatile building block for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
抗增殖活性
该化合物已在非癌性人皮肤微血管内皮细胞 (HMEC-1) 和癌细胞中测试其抗增殖活性:人 T 淋巴细胞 (CEM)、人宫颈癌细胞 (HeLa)、结直肠腺癌 (HT-29)、卵巢癌 (A2780) 和双相间皮瘤 (MSTO-211H) . 最活跃的化合物 ®-5a 能够影响细胞周期阶段,并在 A2780 细胞中诱导线粒体膜去极化和细胞 ROS 产生 .
抗癌剂
该化合物已被用作抗癌剂,用于人 T 淋巴细胞 (CEM)、人宫颈癌细胞 (HeLa) 和人皮肤微血管内皮细胞 (HMEC-1) 的增殖 .
药理学性质评价
该化合物已以对映体纯形式合成,并且两种对映体均在体外对其在三种人肿瘤细胞系 (HT-29、A2780 和 MSTO-211H) 上的抗增殖活性进行了评估 .
药物化合物的合成
手性分子在药物、工业和农业化合物的合成中提供战略性构建单元 . 该化合物已被用于合成一个小型的 8-取代的 2-甲基-5,6,7,8-四氢喹啉衍生物库 .
与细胞靶标的相互作用
该化合物的手性在生物活性中起着重要作用,特别是在与细胞靶标的相互作用中 .
抗菌活性
含有 8-羟基喹啉 (8-HQ) 1 核的化合物,类似于 3-甲基-5,6,7,8-四氢喹啉,表现出广泛的生物活性,包括抗菌作用 .
抗真菌作用
类似于抗菌活性,含有 8-HQ 1 核的化合物也表现出抗真菌作用 .
阿尔茨海默病治疗
作用机制
Target of Action
It’s known that tetrahydroquinoline derivatives have a wide range of applications and are key structural motifs in pharmaceutical agents .
Mode of Action
It’s known that the stereochemistry of chiral compounds like this can significantly impact their biological effects .
Result of Action
The compound has been found to exert significant antiproliferative activity against various human tumor cell lines . For instance, the compound was able to affect cell cycle phases and induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells .
属性
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMKZUPOLVXWFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182873 | |
| Record name | 5,6,7,8-Tetrahydro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28712-62-1 | |
| Record name | 3-Methyl-5,6,7,8-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28712-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-3-methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028712621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7,8-Tetrahydro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydro-3-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary pharmacological activity of tiquinamide?
A1: Tiquinamide exhibits potent gastric antisecretory activity. [, ] It effectively inhibits both basal and chemically-stimulated gastric acid secretion in various animal models, including rats, guinea pigs, cats, dogs, and monkeys. [, ] This antisecretory effect has been observed across different experimental setups, including conscious and anesthetized animals, and in response to diverse stimuli like betazole and gastrin tetrapeptide. [, ]
Q2: What is known about the mechanism of action of tiquinamide?
A2: While the exact mechanism remains unclear, studies suggest that tiquinamide's antisecretory action is unlikely due to a direct effect on the peripheral autonomic nervous system. [] Although tiquinamide demonstrates weak histamine H2-receptor blocking activity and non-competitive inhibition of acetylcholine and histamine responses at high concentrations, these effects are not considered significant enough to explain its potent antisecretory properties. [] Further research is needed to fully elucidate its mechanism of action.
Q3: What are the potential therapeutic benefits of tiquinamide's antisecretory activity?
A3: The research suggests that tiquinamide's potent inhibition of gastric acid secretion could be beneficial in treating conditions associated with excessive acid production, such as peptic ulcers and gastroesophageal reflux disease (GERD). [, ] Further research, particularly in human subjects, is necessary to confirm these potential therapeutic applications.
Q4: What are the next steps in tiquinamide research?
A4: Further research is needed to:* Elucidate the precise mechanism of action responsible for its potent antisecretory effects.* Investigate the long-term effects of tiquinamide administration in animal models.* Explore its efficacy and safety profile in human subjects to determine its potential as a therapeutic agent for gastric acid-related disorders.* Develop and validate analytical methods for accurate quantification of tiquinamide in biological samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
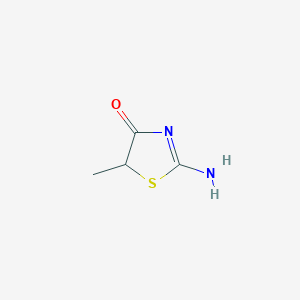
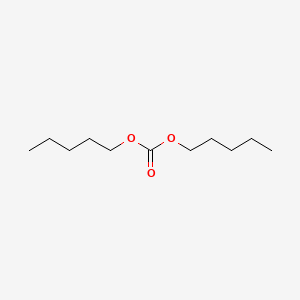

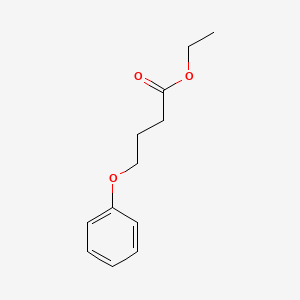
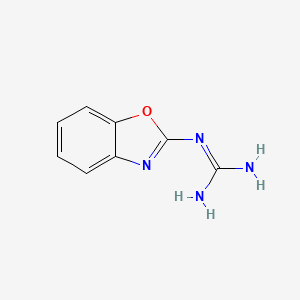
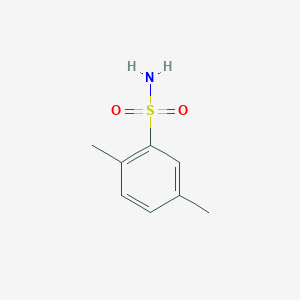
![3-[(2-Hydroxybenzoyl)amino]propanoic acid](/img/structure/B1330112.png)
